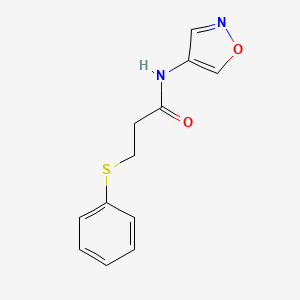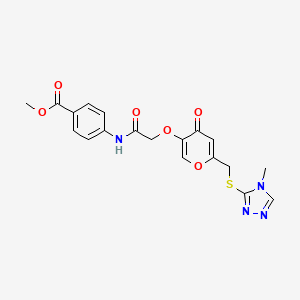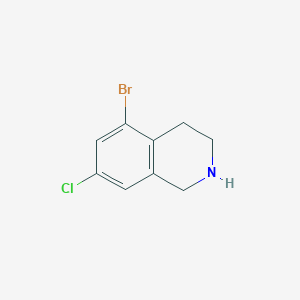![molecular formula C19H14FN3O2S B2551285 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-62-4](/img/structure/B2551285.png)
2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Medical Imaging Applications
A study by Dollé et al. (2008) focused on the synthesis of DPA-714, a compound closely related to the chemical structure , for use in positron emission tomography (PET) imaging. DPA-714 and its derivatives, designed to include a fluorine atom, enable labeling with fluorine-18, allowing for in vivo imaging of the translocator protein (18 kDa). This protein is recognized as an early biomarker of neuroinflammatory processes, demonstrating the compound's potential in medical diagnostics and research on neuroinflammation (Dollé et al., 2008).
Synthesis and Biological Activity
Elian, Abdelhafiz, and Abdelreheim (2014) explored the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine, leading to polyfunctionally substituted heterocycles. This research outlines a method for creating diverse compounds with potential applications in developing new therapeutic agents (Elian et al., 2014).
Brahmachari and Nayek (2017) developed a catalyst-free, one-pot synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. Their approach highlights an efficient pathway to pharmaceutically significant compounds, emphasizing the protocol's mild conditions and eco-friendliness (Brahmachari & Nayek, 2017).
Antimicrobial and Antitubercular Activity
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. Their work provides insights into the potential use of these compounds in combating microbial infections (Darwish et al., 2014).
Kamdar et al. (2011) investigated novel 4H-chromeno[2,3-d]pyrimidines for their in vitro antitubercular and antimicrobial activities. Their research contributes to the development of new treatments for tuberculosis and bacterial infections, showcasing the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives (Kamdar et al., 2011).
作用機序
The mode of action of such compounds often involves binding to their targets, leading to changes in the target’s function. This can result in the modulation of biochemical pathways, leading to various downstream effects .
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The result of the compound’s action at the molecular and cellular level can vary widely, depending on the specific targets and pathways it affects. This can range from changes in cellular signaling and function to the induction of cell death in the case of anticancer drugs .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-13-7-5-11(6-8-13)17-22-18-14(19(23-17)26-10-16(21)24)9-12-3-1-2-4-15(12)25-18/h1-8H,9-10H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIADYVTIZCTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-6-chloropyridine-3-sulfonamide](/img/structure/B2551209.png)
![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)
![N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2551215.png)



![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)

![1-(3,4-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2551225.png)